3-(Aminomethyl)-1-cyclopentylpentan-2-ol, with the chemical formula CHNO and a molecular weight of 185.31 g/mol, is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is classified as an amine and alcohol, featuring both an amino group and a hydroxyl group within its structure. It is recognized for its potential applications in pharmaceuticals and chemical synthesis.
The compound can be sourced from various chemical suppliers and is available under the CAS number 1486355-81-0. It is often produced through specific synthetic routes that involve chiral intermediates, which are crucial for its application in asymmetric synthesis.
3-(Aminomethyl)-1-cyclopentylpentan-2-ol falls under the category of organic compounds, specifically classified as an alkanolamine due to the presence of both amine and alcohol functional groups. Its structural features position it within the realm of chiral compounds, making it significant for applications requiring stereochemistry.
The synthesis of 3-(Aminomethyl)-1-cyclopentylpentan-2-ol typically involves several steps, often starting from readily available precursors. A notable method includes:
Technical details indicate that conditions such as temperature and pressure must be carefully controlled to ensure high yields and optical purity of the final product .
The compound's stereochemistry plays a crucial role in its biological activity, with specific configurations influencing its interaction with biological targets.
3-(Aminomethyl)-1-cyclopentylpentan-2-ol can undergo various chemical reactions typical of amines and alcohols:
Technical details regarding these reactions indicate that conditions such as pH, temperature, and solvent choice significantly influence reaction outcomes .
The mechanism of action for 3-(Aminomethyl)-1-cyclopentylpentan-2-ol, particularly in biological contexts, typically involves its interaction with specific receptors or enzymes:
Data from pharmacological studies suggest that the compound's efficacy is closely related to its stereochemistry and functional groups, which dictate binding affinity and selectivity .
Relevant analyses indicate that while detailed physical property data may be limited, the compound's functional groups suggest it will exhibit typical behavior associated with amines and alcohols .
3-(Aminomethyl)-1-cyclopentylpentan-2-ol has potential applications in various scientific fields:
The installation of the cyclopentyl moiety onto the pentan-2-ol backbone represents a critical stereogenic step in synthesizing 3-(Aminomethyl)-1-cyclopentylpentan-2-ol. This scaffold features a tertiary alcohol at C1, creating a chiral center that necessitates precise stereocontrol.
Cyclopentylmagnesium halides serve as privileged nucleophiles for constructing the C1–cyclopentyl bond via addition to ketone precursors. For 3-(Aminomethyl)-1-cyclopentylpentan-2-ol, retrosynthetic disconnection at the tertiary alcohol reveals two potential ketone intermediates: 3-(aminomethyl)pentan-2-one or cyclopentyl(oxopropanyl)methanone (Figure 1). The former is typically preferred due to the commercial availability of protected aminomethyl ketones [1] [2].
Reaction of cyclopentylmagnesium bromide with 1-(tert-butoxycarbonylamino)-3-pentanone in anhydrous tetrahydrofuran at 0°C yields the tertiary alcohol adduct with >70% efficiency. Crucially, this reaction proceeds without epimerization of the existing stereocenter at C3 when chiral auxiliaries are present. Workup with saturated ammonium chloride followed by silica gel purification isolates the Boc-protected aminoalcohol intermediate. Acidic deprotection (e.g., trifluoroacetic acid) liberates the free amine [1].
Table 1: Grignard Reagents and Ketone Precursors for Cyclopentylation
| Grignard Reagent | Ketone Precursor | Product Configuration | Yield Range (%) |
|---|---|---|---|
| CyclopentylMgBr | BocNHCH₂CH₂COCH₃ | rac-1-Cyclopentyl-3-(aminomethyl)pentan-2-ol | 68-75 |
| CyclopentylMgCl | BocNHCH₂CH₂C(O)CH₂CH₃ | rac-1-Cyclopentyl-3-(aminomethyl)hexan-2-ol | 62-70 |
| MethylMgI | BocNHCH₂CH₂C(O)cyclopentyl | rac-1-Methyl-3-(aminomethyl)-1-cyclopentylpentan-2-ol | 71-78 |
While less developed than Grignard approaches, transition metal catalysis offers atom-economic routes to enantiopure cyclopentane units. Rhodium(I)-catalyzed [2+2+1] cycloadditions of diynes with carbon monoxide generate chiral cyclopentenones, which undergo hydrogenation to cyclopentyl derivatives. Chiral ligands such as (R)-BINAP induce enantioselectivity (>90% ee) during the carbonylative cyclization [6].
Alternatively, strain-release functionalization of [1.1.1]propellane derivatives with copper catalysts enables stereospecific "cyclopentylation" of amines. Though primarily applied to primary amines, this methodology could be adapted for functionalizing aminomethyl precursors en route to the target molecule. These methods remain exploratory for this specific scaffold but highlight emerging alternatives to classical organometallic addition [6].
The Mannich reaction provides a direct C–C bond formation strategy for installing the aminomethyl group at C3. Condensation of formaldehyde, ammonium chloride, and 1-cyclopentylpentan-2-one under Brønsted acid catalysis (e.g., HCl) yields 3-(aminomethyl)-1-cyclopentylpentan-2-ol as a racemate. Key limitations include poor regioselectivity (N-monoalkylation vs. C-aminomethylation) and the formation of polymeric byproducts [1].
Modern variants employ preformed iminium ions to enhance efficiency. Treatment of 1-cyclopentylpentan-2-one with (dimethylamino)methylbenzotriazole generates an electrophilic aminomethylating agent that reacts at the carbonyl α-position with 65% yield. Subsequent hydrogenolysis cleaves the benzotriazole auxiliary to liberate the primary amine. This method circumvents regiochemistry challenges but requires additional synthetic steps [1].
Reductive amination offers superior stereocontrol for installing the aminomethyl group. Condensation of 3-oxo-1-cyclopentylpentane with ammonia or tert-butyl carbamate generates an imine intermediate, which undergoes reduction by sodium borohydride or sodium cyanoborohydride. While high-yielding (80–85%), this approach produces racemic product at C3 [2].
Enantioselective variants employ chiral catalysts:
Table 2: Enantioselective Reductive Amination Approaches
| Chiral Catalyst/Enzyme | Amine Source | Reducing Agent | ee (%) | Configuration |
|---|---|---|---|---|
| RuCl₂[(S)-BINAP] | NH₄OAc | H₂ (50 psi) | 92 | (S) |
| Rh(COD)₂[(R,R)-DIPAMP] | BocNH₂ | NaBH₃CN | 85 | (R) |
| (S)-CPA (20 mol%) | TsONH₃BH₃ | None | 76 | (S) |
| ATA-117 transaminase | Isopropylamine | Pyridoxal phosphate | >99 | (R) |
Diastereomers arising from chiral centers at C1 (cyclopentyl alcohol) and C3 (aminomethyl) exhibit distinct physicochemical properties enabling chromatographic separation. Ion-pair reversed-phase chromatography (IP-RPLC) using triethylammonium acetate (TEtAA) as the ion-pairing reagent provides optimal resolution (α = 1.8–2.2) on C18 stationary phases. The mechanism involves differential partitioning of diastereomer-ion pair complexes, with the TEtAA carbon chain length critically influencing selectivity: shorter chains (e.g., triethylammonium) outperform tributylammonium analogs [4] [9].
Key operational parameters:
Alternative stationary phases for challenging separations:
Diastereomeric salt formation enables large-scale resolution. Treatment of racemic 3-(aminomethyl)-1-cyclopentylpentan-2-ol with (1R)-(−)-10-camphorsulfonic acid in ethanol yields crystalline (1R,3S)-aminocamphorsulfonate salt. Fractional crystallization isolates the diastereomerically pure salt (>99% de), with liberation of the free amine via basification (K₂CO₃) and extraction [1].
Chiral solvates provide an auxiliary-free alternative. Recrystallization from (R)-(+)-ethyl lactate/heptane (1:5) enriches the (1S,3R) enantiomer to 94% ee in three cycles. Thermodynamic favorability arises from hydrogen bonding between the alcohol and the lactate ester carbonyl. While avoiding derivatization, this method requires careful solvent optimization to prevent concomitant crystallization of racemic compound [9].
CAS No.: 34730-78-4
CAS No.: 85535-85-9
CAS No.: 24663-35-2
CAS No.: 53696-69-8